molecular formula C7H12F3NO2 B3014415 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol CAS No. 478068-15-4

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol

Cat. No.: B3014415
CAS No.: 478068-15-4
M. Wt: 199.173
InChI Key: VOUSLDPVOVQWAD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol (CAS 478068-15-4) is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This solid is supplied for research purposes and requires cold-chain transportation and storage at 2-8°C to maintain stability . As a building block featuring both a morpholine ring and a trifluoromethyl group, this compound is of significant interest in medicinal chemistry and drug discovery. The morpholine moiety is a common pharmacophore found in molecules active in the central nervous system, while the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . Structural analogs of this compound, specifically 1,1,1-trifluoro-2-hydroxy-3-phenylpropane derivatives, have been investigated in patent literature for their activity as glucocorticoid receptor modulators, indicating potential research applications in the development of treatments for conditions such as diabetes . Furthermore, morpholine derivatives are actively explored in other research areas, such as the development of tracers for imaging enzymes in the brain . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,1,1-trifluoro-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(12)5-11-1-3-13-4-2-11/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUSLDPVOVQWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with trifluoromethyl-propanol backbones and varying substituents.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Propanol Backbone Key Features
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol C₇H₁₀F₃NO₂ 203.16 Morpholin-4-yl Polar morpholine enhances solubility; potential for hydrogen bonding .
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol [] C₈H₈F₃NO 205.18 4-Methylpyridin-2-yl Aromatic pyridine may enable π-π interactions; reduced polarity .
3-(4-(4-Trifluoromethylphenyl)thiazol-2-yl)propan-1-ol [] C₁₃H₁₂F₃NOS 287.30 Thiazolyl with CF₃-phenyl Increased lipophilicity; thiazole may improve metabolic stability .
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol [] C₈H₈F₃N₃OS 267.23 Sulfanyl-pyrimidinyl Sulfur linkage introduces potential oxidative instability .

Key Observations

Morpholine vs. Aromatic Substituents :

  • The morpholin-4-yl group in the target compound provides a polar, saturated heterocycle, improving aqueous solubility compared to aromatic substituents like pyridine () or thiazole (). This feature is critical for bioavailability in drug design .
  • Aromatic groups (e.g., pyridine, thiazole) may enhance binding to hydrophobic pockets in biological targets but reduce solubility .

Trifluoromethyl Group Effects :

  • The CF₃ group increases electronegativity and resistance to enzymatic degradation, a common strategy in agrochemical and medicinal chemistry .

Sulfur-Containing Analogs :

  • Compounds with sulfanyl linkages () may exhibit higher reactivity or susceptibility to oxidation, limiting their stability in physiological environments .

Biological Activity

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol (TFM) is a fluorinated alcohol that exhibits significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This compound's unique trifluoromethyl group enhances its lipophilicity and stability, making it an intriguing candidate for various applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂F₃NO₂. Its structure features a trifluoromethyl group attached to a propanol backbone with a morpholine ring. This configuration contributes to its unique chemical properties:

PropertyValue
AppearanceColorless liquid
Boiling PointApproximately 150 °C
DensityApproximately 1.25 g/cm³
SolubilitySoluble in organic solvents

The mechanism of action of TFM primarily involves its interaction with biological membranes and proteins. The trifluoromethyl group increases the compound's ability to penetrate lipid bilayers, enhancing its bioavailability. The morpholine ring can form hydrogen bonds with various biomolecules, which is crucial for its biological interactions and potential therapeutic effects.

Agricultural Use

TFM has been identified as a promising candidate for developing new herbicides, insecticides, and fungicides due to its biological activity against various pests and pathogens. The compound's lipophilicity allows it to effectively target and disrupt cellular processes in these organisms.

Medicinal Chemistry

In medicinal chemistry, TFM has been explored for its potential therapeutic applications. It has shown efficacy in formulations aimed at treating conditions related to the central nervous system (CNS). For instance, derivatives of TFM have been investigated as modulators of norepinephrine and serotonin activities, which are critical in managing mood disorders and other CNS-related conditions .

Case Study 1: Herbicidal Activity

In a recent study, TFM was evaluated for its herbicidal properties against common agricultural weeds. The results indicated that TFM significantly inhibited the growth of target weed species at low concentrations. The compound demonstrated a mode of action involving disruption of photosynthetic processes in plants.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of TFM derivatives. Researchers synthesized various analogs and assessed their impact on monoamine reuptake mechanisms. The findings revealed that certain derivatives exhibited enhanced selectivity for serotonin transporters compared to traditional antidepressants, suggesting potential for developing new antidepressant therapies .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TFM:

  • Lipophilicity : The trifluoromethyl group significantly enhances membrane permeability.
  • Biological Targets : TFM interacts with specific proteins involved in neurotransmission and cellular signaling pathways.
  • Stability : The compound exhibits high stability under physiological conditions, making it suitable for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol, and how can reaction parameters be optimized?

  • Methodological Answer :

  • Pathway 1 : React trifluoroacetone derivatives (e.g., 1,1,1-Trifluoro-2-propanone) with morpholine under reductive amination conditions. Sodium borohydride or catalytic hydrogenation (e.g., Pd/C, H₂) in ethanol or THF at 0–25°C can reduce intermediates to the target alcohol .
  • Pathway 2 : Nucleophilic substitution of a trifluoromethyl epoxide with morpholine, followed by acid-catalyzed ring opening.
  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0°C vs. reflux), and stoichiometry. Monitor yields via LC-MS or ¹⁹F NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H NMR : Identify morpholine protons (δ 2.4–3.8 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -80 ppm).
  • IR : Detect OH stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • LC-MS : Validate molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with PubChem/ECHA databases for consistency .

Q. How can impurities in this compound be minimized during purification?

  • Methodological Answer :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).
  • For hygroscopic batches, employ anhydrous Na₂SO₄ drying and inert atmosphere storage. Monitor purity via GC-MS (>95% by area) .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and H-bond donor/acceptor sites.
  • Use molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., kinases). Validate with QSPR models and neural networks for activity prediction .

Q. What strategies resolve contradictions in kinetic data for the compound’s hydrolysis under acidic vs. basic conditions?

  • Methodological Answer :

  • Triangulation : Replicate experiments using HPLC (quantitative) and ¹⁹F NMR (kinetic monitoring).
  • pH-Dependent Studies : Compare rate constants (k) at pH 2–12 to identify mechanistic shifts (e.g., SN1 vs. SN2).
  • Computational Validation : Apply transition state theory (Gaussian) to model hydrolysis pathways .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP-ligated ruthenium complexes for asymmetric hydrogenation of ketone intermediates.
  • Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during morpholine coupling.
  • Analysis : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

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